molecular formula C22H40O2 B7949745 11,14-Eicosadienoicacid, ethyl ester, (11Z,14Z)-

11,14-Eicosadienoicacid, ethyl ester, (11Z,14Z)-

Cat. No.: B7949745
M. Wt: 336.6 g/mol
InChI Key: PYVCCFLKWCNDQZ-ZMLDDQSSSA-N
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Description

11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- is a polyunsaturated fatty acid ethyl ester (PUFA-EE) with a 20-carbon chain and two cis-configured double bonds at positions 11 and 12. Its molecular formula is C₂₂H₃₈O₂, with a molecular weight of 334.54 g/mol . Structurally, it belongs to the ω-6 family of fatty acids due to the position of its terminal double bond. This compound is found in marine environments and microbial extracts, where it contributes to lipid signaling and membrane fluidity . Its ethyl ester form enhances stability and bioavailability compared to the free acid, making it relevant in lipidomics and nutraceutical research .

Properties

IUPAC Name

ethyl (11Z)-icosa-11,14-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8?,12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVCCFLKWCNDQZ-ZMLDDQSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC=CC/C=C\CCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Linoleic Acid as a Precursor

Linoleic acid (cis-9,12-octadecadienoic acid) serves as a common starting material due to its structural similarity to the target compound. The synthesis involves a two-step process: (1) elongation of the carbon chain from C18 to C20 and (2) esterification with ethanol.

Chain elongation is achieved through a Wittig reaction or malonic ester synthesis. For example, treatment of linoleic acid with ethylmagnesium bromide in tetrahydrofuran (THF) facilitates the addition of two carbon units, yielding eicosa-11,14-dienoic acid. Subsequent esterification with ethanol in the presence of sulfuric acid (H2SO4) as a catalyst produces the ethyl ester. Typical reaction conditions include reflux at 80°C for 6–8 hours, with yields exceeding 75%.

Key considerations:

  • Double-bond geometry must be preserved during elongation. Lindlar catalyst (palladium on calcium carbonate) is often employed to maintain cis configuration during hydrogenation steps.

  • Solvent selection (e.g., dichloromethane or THF) impacts reaction efficiency and purity.

Direct Esterification of Eicosa-11,14-Dienoic Acid

For laboratories with access to pre-synthesized eicosa-11,14-dienoic acid, direct esterification offers a streamlined pathway. The acid is reacted with ethanol under acidic or basic conditions:

RCOOH + C2H5OHH+RCOOC2H5+H2O\text{RCOOH + C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}^+} \text{RCOOC}_2\text{H}_5 + \text{H}_2\text{O}

Sulfuric acid (1–2% v/v) is the preferred catalyst, enabling yields of 80–85% after 4 hours at 70°C. Alternatively, base-catalyzed transesterification using sodium ethoxide (NaOEt) achieves comparable efficiency but requires anhydrous conditions.

Enzymatic Synthesis

Enzymatic methods provide a stereoselective and environmentally friendly alternative to chemical synthesis. Lipases, particularly those from Candida antarctica, are widely used due to their tolerance for organic solvents and high catalytic activity.

Lipase-Catalyzed Esterification

A patent-pending method involves the concentration of fatty acid ethyl esters via lipase-mediated esterification under reduced pressure. The process comprises three stages:

  • Reaction Setup : A mixture of eicosa-11,14-dienoic acid, ethanol, glycerol, and lipase (5–10% w/w) is prepared.

  • Esterification : The reaction is conducted at 40–50°C under reduced pressure (0.1–0.5 bar) with continuous water vapor removal.

  • Separation : Unreacted fatty acids and glycerol are separated via centrifugation, yielding an ethyl ester-enriched fraction.

Advantages:

  • Avoids harsh acids/bases, reducing side reactions.

  • Achieves 90–95% purity with minimal post-processing.

Solvent-Free Systems

Recent advancements utilize solvent-free systems to enhance reaction kinetics. Immobilized lipase (e.g., Novozym 435) enables continuous esterification at 60°C, achieving 88% conversion in 3 hours. This method is scalable for industrial production, with enzyme reusability exceeding 10 cycles without significant activity loss.

Microbial Fermentation

Microbial fermentation exploits genetically engineered strains of Yarrowia lipolytica or Mortierella alpina to biosynthesize eicosa-11,14-dienoic acid, which is subsequently esterified.

Fatty Acid Biosynthesis

Oleaginous microorganisms are cultured in lipid-rich media (e.g., glucose, yeast extract) to stimulate fatty acid production. Key modifications include:

  • Overexpression of Δ12-desaturase to introduce the 14th-position double bond.

  • Knockout of β-oxidation genes to prevent fatty acid degradation.

In Situ Esterification

Ethanol is introduced during fermentation to facilitate simultaneous esterification. Rhizopus oryzae lipase, secreted extracellularly by engineered strains, catalyzes the reaction intracellularly, yielding ethyl esters directly from microbial biomass. Reported yields reach 1.2 g/L culture broth, with potential for optimization via metabolic engineering.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Temperature (°C)Time (h)Scalability
Chemical Synthesis75–8590–9570–806–8High
Enzymatic Synthesis85–9095–9840–603–5Moderate
Microbial Fermentation60–7080–8525–3072–96Low

Key Insights:

  • Chemical synthesis is optimal for large-scale production but requires stringent control over stereochemistry.

  • Enzymatic methods offer superior purity and sustainability, albeit with higher enzyme costs.

  • Microbial fermentation, while eco-friendly, faces challenges in yield and process speed.

Industrial-Scale Production Considerations

Catalytic System Optimization

Homogeneous catalysts (e.g., H2SO4) are cost-effective but generate acidic waste. Heterogeneous alternatives, such as sulfonated graphene oxide, improve recyclability and reduce environmental impact.

Purification Techniques

Post-synthesis purification often employs molecular distillation or silica gel chromatography. For enzymatic products, short-path distillation at 150°C (0.001 bar) effectively isolates the ethyl ester with >98% purity .

Chemical Reactions Analysis

Types of Reactions

11,14-Eicosadienoicacid, ethyl ester, (11Z,14Z)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Catalysts such as palladium on carbon and copper(I) iodide are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Biological Research

11,14-Eicosadienoic acid, ethyl ester is studied for its role in cellular processes and membrane dynamics. Its incorporation into cell membranes can influence fluidity and functionality, making it a valuable compound in studies related to:

  • Cell Membrane Structure : Its unique double bond configuration affects membrane properties and fluidity.
  • Bioactive Lipid Mediators : It serves as a precursor for lipid mediators involved in inflammation and cell signaling pathways .

Pharmaceutical Applications

Research indicates potential therapeutic effects of this compound in various medical contexts:

  • Anti-inflammatory Properties : Investigations suggest that it may help mitigate inflammatory responses.
  • Anticancer Activity : Studies are ongoing to explore its efficacy against cancer cells .

Nutritional Science

Due to its fatty acid profile, 11,14-eicosadienoic acid, ethyl ester is considered for use as a nutritional supplement or flavoring agent in food products. Its unsaturated nature contributes beneficial effects on health when included in diets .

Cosmetic Industry

The compound's emollient properties make it suitable for formulations in cosmetics and personal care products. It helps improve skin hydration and texture.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of various fatty acids including 11,14-eicosadienoic acid methyl ester (a related compound). The results indicated significant antioxidant activity that could be beneficial for managing oxidative stress-related diseases .

Case Study 2: Neuroprotective Effects

Research on the neuroprotective potential of fatty acids has highlighted the role of polyunsaturated fatty acids like 11,14-eicosadienoic acid in protecting against neurodegenerative diseases such as Alzheimer's disease. The study demonstrated that these compounds could inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function .

Mechanism of Action

The mechanism of action of 11,14-Eicosadienoicacid, ethyl ester, (11Z,14Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Ethyl Esters of Unsaturated Fatty Acids

The compound shares structural and functional similarities with other ethyl esters of unsaturated fatty acids, differing primarily in double bond positions, chain length, and biological activity.

Compound Name Lipid Number Molecular Formula Key Structural Features Primary Sources Biological Relevance
11,14-Eicosadienoic acid ethyl ester C20:2 (11Z,14Z)-EE C₂₂H₃₈O₂ 20 carbons, 2 cis Δ11, Δ14 bonds Marine microbes, fermented foods Membrane fluidity, lipid signaling
Methyl 11,14-eicosadienoate C20:2 (11Z,14Z)-ME C₂₁H₃₈O₂ Methyl ester analogue Synthetic standards, lipidomics Analytical reference compound
Arachidonic acid ethyl ester C20:4 (5Z,8Z,11Z,14Z)-EE C₂₂H₃₆O₂ 20 carbons, 4 cis double bonds Mammalian tissues, fish oils Eicosanoid precursor
Dihomo-γ-linolenic acid ethyl ester C20:3 (8Z,11Z,14Z)-EE C₂₂H₃₈O₂ 20 carbons, 3 cis Δ8, Δ11, Δ14 bonds Fungal lipids, human plasma Anti-inflammatory mediator
Eicosapentaenoic acid ethyl ester (EPA-EE) C20:5 (5Z,8Z,11Z,14Z,17Z)-EE C₂₂H₃₄O₂ 20 carbons, 5 cis double bonds Fish oils, algal extracts Cardiovascular health

Key Observations :

  • Degree of Unsaturation: The 11,14-eicosadienoic acid ethyl ester has fewer double bonds (2) compared to arachidonic acid (4) and EPA (5), reducing its oxidative instability but limiting its role in eicosanoid synthesis .
  • Ester Group : Ethyl esters generally exhibit higher lipophilicity and slower hydrolysis than methyl esters, enhancing their utility in lipid-based drug delivery systems .
  • Biological Activity: Unlike arachidonic acid ethyl ester (a key eicosanoid precursor), 11,14-eicosadienoic acid ethyl ester is less studied in inflammatory pathways but is implicated in microbial membrane adaptation .
Functional Comparisons
  • Its microbial origin suggests roles in biosurfactant production and pheromone synthesis, as seen in moth pheromone glands .
  • Analytical Detection :
    • In LC-MS lipidomics, it elutes earlier than more unsaturated esters (e.g., EPA-EE) due to lower hydrophobicity, with characteristic fragments at m/z 108 and m/z 180 .
  • Thermodynamic Stability :
    • The ethyl ester form shows greater resistance to auto-oxidation than the free acid, as observed in fermented food matrices .
Microbial and Marine Sources
  • Egyptian marine extracts contain 11,14-eicosadienoic acid derivatives as minor components of unsaturated fatty acid profiles, alongside cis-vaccenic acid and oleic acid .
  • In fermented tarhana , its methyl ester form is generated via esterification during microbial fermentation, suggesting enzymatic activity by lactic acid bacteria .
Pharmacological Potential
  • While EPA-EE and arachidonic acid-EE are well-established in nutraceuticals, 11,14-eicosadienoic acid ethyl ester remains underexplored. Preliminary studies highlight its role in lipid raft modulation and interactions with phospholipids like phosphatidylcholine (PC) .

Biological Activity

11,14-Eicosadienoic acid ethyl ester, also known as (11Z,14Z)-ethyl icosa-11,14-dienoate, is an unsaturated fatty acid ester with the molecular formula C20H36O2 and a molecular weight of 336.55 g/mol. This compound is characterized by its two double bonds located at the 11th and 14th carbon positions. It has garnered attention in various fields due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

The compound appears as a yellow liquid and is soluble in dichloromethane. Its structural characteristics allow it to participate in various biochemical reactions that are crucial for cellular functions and therapeutic applications.

PropertyValue
Molecular FormulaC20H36O2
Molecular Weight336.55 g/mol
AppearanceYellow liquid
SolubilitySoluble in dichloromethane

Antioxidant Activity

Research indicates that unsaturated fatty acids like 11,14-eicosadienoic acid ethyl ester exhibit significant antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, which is essential for protecting cells from oxidative stress. The compound showed promising results in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, indicating its potential as an antioxidant agent .

Anti-inflammatory Effects

The compound's structure suggests it may influence inflammatory pathways. Preliminary studies have indicated that it can modulate the production of pro-inflammatory mediators such as leukotrienes and prostaglandins through the inhibition of lipoxygenase pathways . This modulation can be beneficial in conditions characterized by chronic inflammation.

Antimicrobial Activity

11,14-Eicosadienoic acid ethyl ester has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0625 mg/ml to 0.25 mg/ml against strains like Staphylococcus aureus and Candida albicans, showcasing its potential as a natural antimicrobial agent .

Case Studies and Research Findings

  • Antioxidant Potential : A study assessed the antioxidant capacity of various fatty acids, including 11,14-eicosadienoic acid ethyl ester. The results indicated that this compound significantly reduced oxidative stress markers in cell cultures when compared to controls .
  • Anti-inflammatory Mechanisms : Research involving human monocytic cell lines showed that treatment with this ester led to decreased expression of COX-2 and FLAP mRNA levels, suggesting a downregulation of inflammatory pathways .
  • Antimicrobial Efficacy : In a comparative study of different fatty acid esters, 11,14-eicosadienoic acid ethyl ester was highlighted for its selective activity against Escherichia coli and Klebsiella pneumoniae, indicating its potential utility in developing new antimicrobial therapies .

Q & A

Q. What analytical methods are recommended for identifying and quantifying 11,14-eicosadienoic acid ethyl ester in biological samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and GC with flame ionization detection (GC-FID) are standard methods. For identification:

  • Retention time and spectral matching : Compare retention times (e.g., 21.66 minutes for methyl ester derivatives ) and EI mass spectra .
  • Quantification : Use internal standards (e.g., deuterated analogs) and calibration curves. The compound’s percentage in lipid extracts can be calculated via peak area normalization, as demonstrated in plant extracts (0.45 ± 0.01% in Syringa vulgaris ).
  • Validation : Ensure reproducibility by repeating analyses under controlled conditions (e.g., column type, temperature gradient).

Q. How can researchers isolate 11,14-eicosadienoic acid derivatives from natural sources?

Methodological Answer: Follow lipid extraction protocols such as the Folch method (chloroform-methanol solvent system) . Subsequent purification steps include:

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate) to separate esterified fatty acids .
  • Derivatization : Convert free acids to methyl or ethyl esters via transesterification for improved GC volatility .
  • Purity verification : Confirm homogeneity via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .

Q. What is the known biological significance of (11Z,14Z)-eicosadienoic acid in metabolic pathways?

Methodological Answer: As an ω-6 polyunsaturated fatty acid (PUFA), it serves as a precursor in the biosynthesis of unsaturated fatty acids (KEGG pathway map01040 ). Key roles include:

  • Enzyme interactions : Competitively inhibits inosine 5'-monophosphate dehydrogenase (Ki = 3.1 μM) and leukotriene B4 receptor binding (Ki = 3.0 μM) .
  • Metabolic markers : Serum levels correlate with sleep patterns, suggesting neuromodulatory roles .

Advanced Research Questions

Q. How can conflicting data on the inhibitory effects of 11,14-eicosadienoic acid ethyl ester on enzymes be resolved?

Methodological Answer: Address discrepancies through:

  • Enzyme source standardization : Use recombinant enzymes (e.g., human IMPDH) to minimize variability from tissue-specific isoforms .
  • Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Cross-validation : Compare results with structurally related PUFAs (e.g., eicosatetraynoic acid, which inhibits COX/LOX at μM levels ).

Q. What experimental strategies optimize the synthesis of 11,14-eicosadienoic acid ethyl ester for isotopic labeling studies?

Methodological Answer:

  • Stereoselective synthesis : Use palladium-catalyzed cross-coupling to preserve (11Z,14Z) geometry .
  • Isotope incorporation : Introduce ¹³C or ²H at specific carbons via Wittig reactions with labeled reagents.
  • Purification : Employ reverse-phase HPLC to isolate labeled esters, verifying purity via high-resolution mass spectrometry (HRMS) .

Q. How can researchers mitigate oxidative degradation of 11,14-eicosadienoic acid derivatives during storage?

Methodological Answer:

  • Antioxidant additives : Include 0.01% butylated hydroxytoluene (BHT) or store under argon .
  • Low-temperature storage : Keep at −80°C in amber vials to prevent light-induced isomerization .
  • Stability testing : Monitor peroxide formation via ferric thiocyanate assay at regular intervals .

Q. What safety protocols are critical when handling 11,14-eicosadienoic acid ethyl ester in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct experiments in fume hoods to prevent inhalation of vapors .
  • Waste disposal : Collect residues in sealed containers for incineration by certified waste management services .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to evaluate the pro-apoptotic effects of 11,14-eicosadienoic acid derivatives?

Methodological Answer:

  • Cell line selection : Use apoptosis-sensitive lines (e.g., Jurkat T-cells) .
  • Concentration range : Test 0.1–100 μM, guided by IC₅₀ values from prior studies (e.g., 10 μM for related PUFAs ).
  • Controls : Include untreated cells and positive controls (e.g., staurosporine).
  • Endpoints : Measure caspase-3 activation via fluorometric assays and annexin V staining .

Q. What statistical approaches are appropriate for analyzing fatty acid composition data from GC-FID?

Methodological Answer:

  • Multivariate analysis : Apply principal component analysis (PCA) to differentiate lipid profiles .
  • Error handling : Report relative standard deviations (RSD) for technical replicates (e.g., ±0.01–1.02% ).
  • Normalization : Express data as mol% of total fatty acids to account for extraction yield variability .

Contradictions & Knowledge Gaps

Q. Why do some studies report negligible 11,14-eicosadienoic acid in animal tissues despite its classification as a natural PUFA?

Methodological Answer:

  • Detection limits : GC-MS may fail to detect trace amounts (<0.1% total fatty acids); enhance sensitivity via solid-phase extraction enrichment .
  • Species specificity : Tissue distribution varies; prioritize lipid-rich organs (e.g., brain, adipose) .
  • Isomer misidentification : Confirm double-bond positions via ozonolysis-GC or NMR .

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